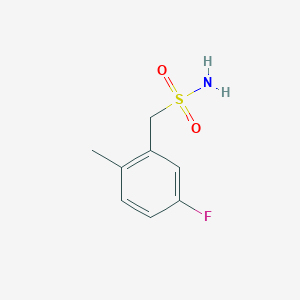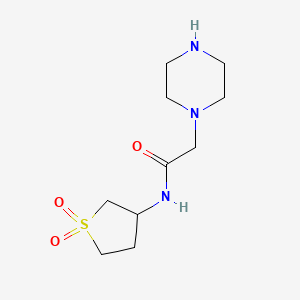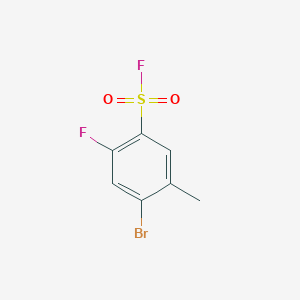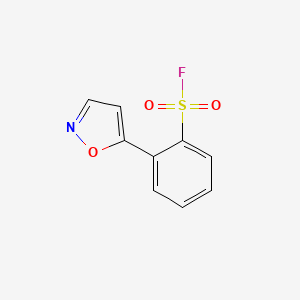
(5-Fluoro-2-methylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoro-2-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10FNO2S It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a fluorinated aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methylphenyl)methanesulfonamide typically involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include steps such as the preparation of the sulfonyl chloride intermediate, followed by its reaction with ammonia or an amine. The product is then purified using techniques like crystallization or chromatography to achieve the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Fluoro-2-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the sulfonamide group intact.
Wissenschaftliche Forschungsanwendungen
(5-Fluoro-2-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (5-Fluoro-2-methylphenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or experimental effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Fluoro-2-methylphenyl)sulfonamide: Lacks the methanesulfonamide group but has similar properties.
(5-Fluoro-2-methylphenyl)amine: Contains an amine group instead of the sulfonamide group.
(5-Fluoro-2-methylphenyl)methanesulfonate: Contains a methanesulfonate group instead of the sulfonamide group.
Uniqueness
(5-Fluoro-2-methylphenyl)methanesulfonamide is unique due to the presence of both the fluorine atom and the sulfonamide group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H10FNO2S |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
(5-fluoro-2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10FNO2S/c1-6-2-3-8(9)4-7(6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
YMMDOTABXZSWPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)CS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B13179246.png)
![8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13179251.png)
![tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B13179261.png)

![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13179267.png)

![4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13179281.png)
![N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine](/img/structure/B13179284.png)



![3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)
